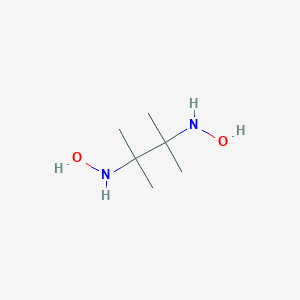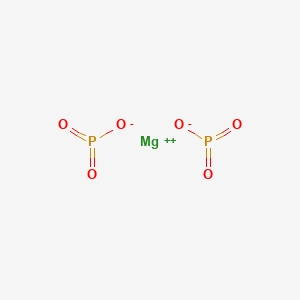
Tin Sn-119
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin is a chemical element with the symbol Sn and atomic number 50. It is a silvery-white, soft, and malleable metal that has been used in various applications, including soldering, plating, and as a component in alloys. Tin has several isotopes, including Sn-119, which has been the subject of scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
1. NMR Spectroscopy
Tin (Sn) compounds are significant in both basic research and industrial applications. The isotope Sn-119 is predominantly used in tin NMR spectroscopy due to its favorable properties such as abundance, magnetic moment, and NMR frequency. Research has compiled and updated Sn-119 chemical shifts from studies on organotin and inorganic tin compounds. The Sn-119 NMR parameters serve as a sensitive tool in discussing structure and bonding in tin compounds, significantly contributing to understanding the qualitative interpretation of Sn-119 data (Wrackmeyer, 1985).
2. Material Science and Thin Film Analysis
Gray tin films enriched by over 95% Sn-119, grown on CdTe(001) wafers, are characterized by inelastic nuclear resonance spectroscopy. These films, used in semiconductors, benefit from the analysis of resonant scattering of nuclear transitions, providing insights into the tin phonon densities of states. The properties essentially of the bulk are revealed, yet calculations allow investigation of surface and interface regions at an atomic level (J. Gomez et al., 2003).
3. Investigation of Physical Properties of Semiconductor Materials
An NMR and EPR study of cubic π-phase SnS semiconductor nanoparticles compared with orthorhombic α-SnS reveals novel insights. The NMR spectrum indicates two inequivalent tin atoms in the cubic SnS crystal structure, providing a deeper understanding of the physical properties of the newly discovered cubic π-SnS, an emerging semiconducting material system (A. Panich et al., 2020).
4. Low-Temperature NMR Thermometry
Sn-119 has been studied in the context of low-temperature NMR thermometry. The nuclear spin-lattice relaxation times for the tin isotopes Sn-117 and Sn-119 have been measured, providing valuable data for thermometer applications in extremely low-temperature conditions (H. Ahola et al., 1980).
5. Analysis of Framework Incorporation in Catalytic Materials
Dynamic Nuclear Polarization (DNP) NMR has been used for characterizing zeolites containing natural abundance Sn without the need for Sn-119 isotopic enrichment. This method is crucial for verifying the successful incorporation of the tin metal center into the zeolite framework, affecting the catalytic activity of tin-containing zeolites like Sn-Beta (William R. Gunther et al., 2014).
6. Spectroscopic Studies of Microporous Layered Tin Sulfide Materials
Sn-119 solid-state nuclear magnetic resonance and Mossbauer, among other spectroscopic techniques, have been employed to study the structure–property relations of microporous layered tin sulfides. These materials can behave as both molecular sieve and intercalation materials for various guests, offering unique properties for potential applications (Tong Jiang et al., 1998).
Eigenschaften
CAS-Nummer |
14314-35-3 |
|---|---|
Produktname |
Tin Sn-119 |
Molekularformel |
Sn |
Molekulargewicht |
118.903311 g/mol |
IUPAC-Name |
tin-119 |
InChI |
InChI=1S/Sn/i1+0 |
InChI-Schlüssel |
ATJFFYVFTNAWJD-IGMARMGPSA-N |
Isomerische SMILES |
[119Sn] |
SMILES |
[Sn] |
Kanonische SMILES |
[Sn] |
Andere CAS-Nummern |
14314-35-3 |
Synonyme |
119Sn isotope Sn-119 isotope Tin-119 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




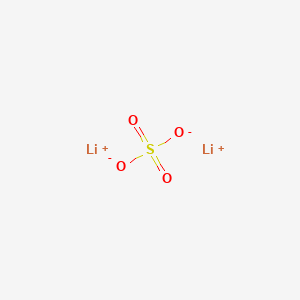
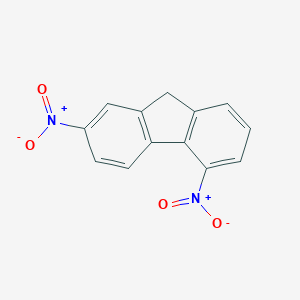
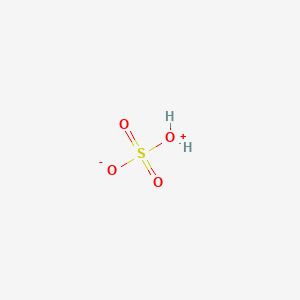
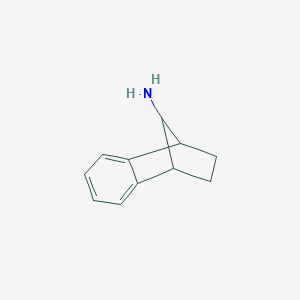
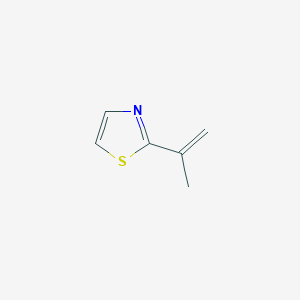
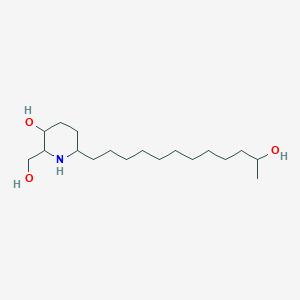

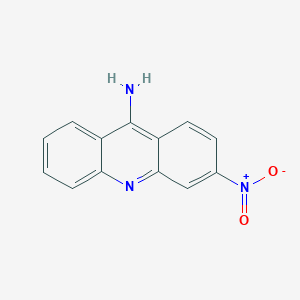
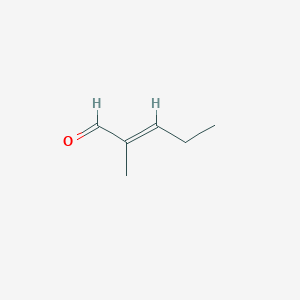
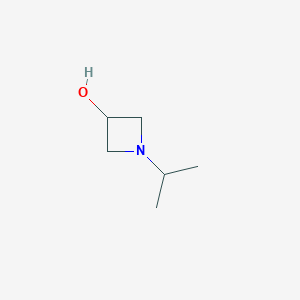
![5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B83562.png)
